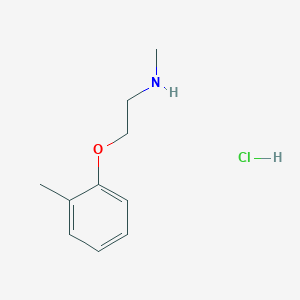

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride

Übersicht

Beschreibung

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is an organic compound with the molecular formula C10H16ClNO It is a hydrochloride salt form of an amine, characterized by the presence of a phenoxy group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride typically involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the ethanamine group. One common method includes the following steps:

Alkylation: 2-Methylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-methylphenoxy)ethanol.

Amination: The resulting 2-(2-methylphenoxy)ethanol is then treated with methylamine to form N-Methyl-2-(2-methylphenoxy)-1-ethanamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The secondary amine moiety participates in nucleophilic substitution under basic conditions. Key examples include:

-

Example: Reaction with 2-fluorotoluene in DMSO and potassium tert-butoxide yields aryl-substituted derivatives, a key step in synthesizing antidepressants like atomoxetine .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free base:

Reaction:

Reduction Reactions

The ethylamine chain may undergo reduction under catalytic hydrogenation:

| Reaction | Catalyst/Reagents | Product | Source |

|---|---|---|---|

| Hydrogenation of C-N bonds | Raney Ni, H₂ (3 atm), MeOH, 70°C | Deaminated hydrocarbon |

-

Reduction with sodium borohydride or LiAlH₄ is less common due to steric hindrance from the methylphenoxy group .

Electrophilic Aromatic Substitution

The 2-methylphenoxy group undergoes electrophilic substitution, though reactivity is moderate due to methyl’s electron-donating effect:

| Reaction | Reagents | Position | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -O- | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to -O- |

Oxidation Reactions

The secondary amine can oxidize to form N-oxide derivatives under strong oxidizing conditions:

Reaction:

-

Hydrogen peroxide or potassium permanganate in acidic media typically drive this reaction.

Complexation and Coordination Chemistry

The amine group acts as a ligand for metal ions, forming complexes with applications in catalysis:

| Metal Ion | Application | Conditions | Source |

|---|---|---|---|

| Ru(II) | Photoredox catalysis | MeCN, trimethylamine, 0–25°C | |

| Fe(III) | Baeyer-Villiger oxidation | H₂O₂, AcOH, 50°C |

Thermal Decomposition

At elevated temperatures (>167°C), the compound decomposes into chlorinated byproducts and methylphenol derivatives .

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Wirkmechanismus

The mechanism of action of N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the ethanamine backbone can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-2-(2-chlorophenoxy)-1-ethanamine hydrochloride

- N-Methyl-2-(2-fluorophenoxy)-1-ethanamine hydrochloride

- N-Methyl-2-(2-bromophenoxy)-1-ethanamine hydrochloride

Uniqueness

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s binding affinity to molecular targets and its overall stability.

Biologische Aktivität

N-Methyl-2-(2-methylphenoxy)-1-ethanamine hydrochloride is a compound with potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's molecular formula is C11H16ClN, and it features a phenoxy group that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It is hypothesized to act as a ligand for specific receptors, potentially modulating neurotransmitter release and affecting synaptic transmission. This interaction may lead to various pharmacological effects, including:

- Antidepressant-like effects : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, which are crucial in mood regulation.

- Stimulatory effects : The compound may exhibit stimulant properties by enhancing dopaminergic activity.

Pharmacological Effects

Research into the pharmacological effects of this compound has yielded promising results. Below is a summary of key findings:

Notable Case Study Example:

A study involving a related compound demonstrated significant improvements in depressive symptoms among patients when administered in controlled doses. This suggests that this compound could have similar therapeutic potential.

Safety and Toxicity

The safety profile of this compound is an important consideration for its potential use. Current data indicate that the compound exhibits low acute toxicity; however, further studies are required to assess chronic exposure risks and long-term effects on human health.

Eigenschaften

IUPAC Name |

N-methyl-2-(2-methylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTFUBDQHBEABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.